molecular formula C12H14N8S B2701205 1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-amine CAS No. 2415517-02-9

1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-amine

Cat. No.: B2701205
CAS No.: 2415517-02-9
M. Wt: 302.36
InChI Key: AOFJGGVPQOTMAA-UHFFFAOYSA-N
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Description

1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-amine is a complex heterocyclic compound that incorporates multiple functional groups, including a thiadiazole, azetidine, triazole, and pyrazine rings

Properties

IUPAC Name

3-methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N8S/c1-7-15-17-11-10(13-3-4-20(7)11)14-9-5-19(6-9)12-18-16-8(2)21-12/h3-4,9H,5-6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOFJGGVPQOTMAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CN=C2NC3CN(C3)C4=NN=C(S4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting a suitable hydrazine derivative with carbon disulfide in the presence of a base, followed by cyclization.

    Azetidine Formation: The azetidine ring is formed by the reaction of an appropriate amine with an epoxide or a halogenated compound under basic conditions.

    Triazole Ring Formation: The triazole ring is typically synthesized via a cycloaddition reaction between an azide and an alkyne.

    Final Assembly: The final compound is assembled by coupling the thiadiazole, azetidine, and triazole intermediates under suitable conditions, often involving the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base, or electrophiles such as alkyl halides in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-amine has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.

    Pharmacology: It is investigated for its potential to modulate enzyme activity and receptor binding, making it a candidate for drug development.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biology: It is used in studies to understand its effects on cellular processes and its potential as a biochemical tool.

Mechanism of Action

The mechanism of action of 1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Triazole Derivatives: These compounds share the triazole ring and are known for their diverse biological activities, including antifungal and anticancer properties.

    Thiadiazole Derivatives: Compounds containing the thiadiazole ring are studied for their antimicrobial and anti-inflammatory activities.

    Azetidine Derivatives: These compounds are known for their potential as enzyme inhibitors and their use in medicinal chemistry.

Uniqueness

1-(5-methyl-1,3,4-thiadiazol-2-yl)-N-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}azetidin-3-amine is unique due to its combination of multiple heterocyclic rings, which imparts a distinct set of chemical and biological properties. This structural complexity allows for a wide range of interactions with biological targets, making it a versatile compound for research and development.

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